Ethyl 10-methyloctadecanoate

Descripción general

Descripción

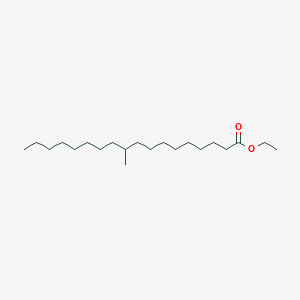

It is a fatty acid ester with the molecular formula C21H42O2 and a molecular weight of 326.557 g/mol . This compound is known for its presence in various natural sources and its applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction of this ester can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Major Products Formed:

Oxidation: 10-methyloctadecanoic acid.

Reduction: 10-methyloctadecanol.

Hydrolysis: 10-methyloctadecanoic acid and ethanol.

Aplicaciones Científicas De Investigación

Ethyl 10-methyloctadecanoate has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of esterification and hydrolysis reactions.

Biology: This compound is studied for its role in lipid metabolism and its presence in various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of lipid-related disorders.

Mecanismo De Acción

The mechanism of action of ethyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. As an ester, it can be hydrolyzed by esterases to release 10-methyloctadecanoic acid, which can then participate in various biochemical processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .

Comparación Con Compuestos Similares

Methyl 10-methyloctadecanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl octadecanoate: Lacks the methyl group at the 10th position, making it a straight-chain ester.

Uniqueness: this compound is unique due to the presence of a methyl group at the 10th position of the octadecanoic acid chain. This structural feature can influence its physical and chemical properties, such as melting point and reactivity, distinguishing it from other similar esters.

Actividad Biológica

Ethyl 10-methyloctadecanoate, a fatty acid ester, has garnered attention for its potential biological activities. This article reviews the compound’s biological effects, including its antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and ester functional group. Its molecular formula is , and it is a derivative of fatty acids, which are known for their diverse biological roles.

1. Antimicrobial Activity

Research indicates that fatty acid esters exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various pathogens:

- Bacterial Inhibition : Studies have demonstrated that long-chain fatty acid esters can disrupt bacterial cell membranes, leading to increased permeability and cell death. For instance, a study found that ethyl esters of fatty acids exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : The compound has also shown antifungal activity, particularly against pathogenic fungi such as Candida species. The mechanism involves disrupting fungal cell membranes, which is crucial for maintaining cellular integrity .

2. Antioxidant Activity

Antioxidants play a vital role in combating oxidative stress, which is linked to various diseases:

- Radical Scavenging : this compound has demonstrated the ability to scavenge free radicals effectively. Research indicates that compounds with long hydrocarbon chains often exhibit enhanced antioxidant properties due to their ability to interact with reactive oxygen species (ROS) .

- Cellular Protection : In vitro studies have shown that this compound can protect cells from oxidative damage, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

3. Anticancer Activity

The anticancer potential of this compound is an area of active investigation:

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation. For example, in studies involving oral squamous cell carcinoma (OSCC), derivatives of fatty acids have been linked to increased caspase-3 levels, indicating a mechanism for promoting programmed cell death .

- Inhibitory Concentration : The IC50 values obtained from various assays indicate that this compound exhibits significant cytotoxicity against certain cancer cell lines. For instance, an IC50 value of approximately 15 µg/mL was reported for related compounds in similar studies .

Case Study 1: Antimicrobial Efficacy

A study published in the Borneo Journal of Pharmacy examined the antimicrobial efficacy of ethyl esters derived from various plant sources. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as a natural preservative in food products .

Case Study 2: Antioxidant Properties

In a study focusing on antioxidant activities, this compound was tested alongside other fatty acid esters. The results showed that it significantly reduced oxidative stress markers in cultured cells, suggesting its utility in formulations aimed at reducing oxidative damage in skin care products .

Data Summary

The following table summarizes key biological activities associated with this compound:

Propiedades

IUPAC Name |

ethyl 10-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-4-6-7-8-11-14-17-20(3)18-15-12-9-10-13-16-19-21(22)23-5-2/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZMJSNMFVNJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.